

80-O18 Ionizable Lipid: A Technical Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The **80-O18** is an ionizable cationic lipid that has emerged as a valuable tool for in vitro applications, particularly in the development of lipid nanoparticles (LNPs) for the delivery of protein therapeutics.[1][2] Its unique chemical structure allows for the efficient encapsulation of therapeutic payloads and facilitates their release into the cytoplasm of target cells. This guide provides a comprehensive overview of the **80-O18** lipid, including its chemical and physical properties, its role in LNP formulations, and detailed experimental workflows.

Core Concepts

Chemical and Physical Properties:

The **80-O18** lipid, formally known as N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester, possesses a tertiary amine head group and two long hydrophobic tails.[3] This amphipathic nature is crucial for its function in forming lipid nanoparticles. The tertiary amine has a pKa that allows it to be positively charged at acidic pH, facilitating the encapsulation of negatively charged molecules, and neutral at physiological pH, which is thought to reduce toxicity.[4]

Table 1: Chemical and Physical Properties of **80-O18** Ionizable Lipid



Property	Value	Reference
Formal Name	N-[3-(dimethylamino)propyl]-N- [3-(octadecyloxy)-3-oxopropyl]- β-alanine, octadecyl ester	[3]
Chemical Formula	C47H94N2O4	[3]
Molecular Weight	751.3 g/mol	[3]
CAS Number	1638334-27-6	[3]
Solubility	Soluble in Ethanol (≥10 mg/ml)	[3]
Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml)	[3]	
Purity	≥95%	[3]

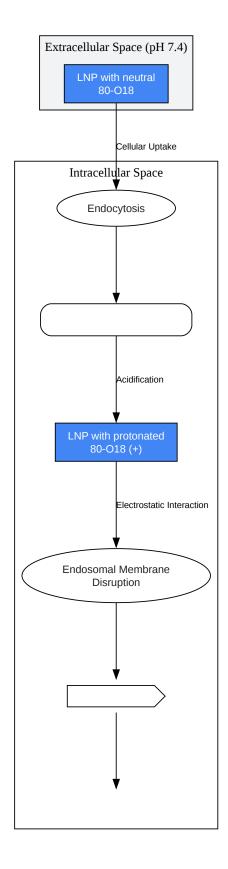
Mechanism of Action in Lipid Nanoparticles:

The **80-O18** lipid is a key component in the formulation of LNPs, which are effective delivery vehicles for various therapeutic molecules. The general mechanism for LNP-mediated delivery involving ionizable lipids like **80-O18** is a multi-step process.

- Encapsulation: During LNP formulation at an acidic pH, the tertiary amine of 80-O18
 becomes protonated (positively charged). This positive charge facilitates the electrostatic
 interaction with and encapsulation of negatively charged cargo, such as proteins or nucleic
 acids.
- Systemic Circulation: Once administered, the LNPs circulate in the bloodstream at a
 physiological pH of approximately 7.4. At this pH, the 80-O18 lipid is largely deprotonated
 and carries a neutral charge, which helps to minimize non-specific interactions with biological
 membranes and reduce potential toxicity.[4]
- Cellular Uptake and Endosomal Escape: LNPs are taken up by target cells through endocytosis. Inside the cell, the endosome matures and its internal pH drops to around 6.5.
 [4] This acidic environment leads to the protonation of the 80-O18 lipid, giving the LNP a net positive charge. This charge promotes the interaction of the LNP with the negatively charged



endosomal membrane, leading to membrane disruption and the release of the therapeutic cargo into the cytoplasm.[4]





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Caption: General mechanism of LNP endosomal escape mediated by ionizable lipids.

Experimental Protocols

Lipid Nanoparticle Formulation:

The following is a general protocol for the formulation of LNPs using a microfluidic mixing device, which can be adapted for **80-O18**. The precise molar ratios of the lipid components will require optimization for specific applications.

Materials:

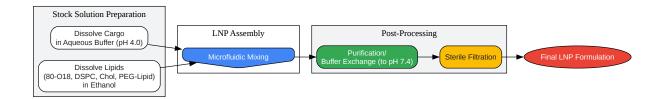
- **80-O18** ionizable lipid
- Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- Cholesterol
- PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
- Ethanol (200 proof)
- Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Therapeutic cargo (e.g., protein)
- Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

- Stock Solution Preparation:
 - Prepare individual stock solutions of 80-O18, DSPC, cholesterol, and the PEGylated lipid in ethanol. Gentle heating may be necessary to ensure complete dissolution.



- Combine the individual lipid stock solutions to create a mixed lipid stock solution in ethanol
 with the desired molar ratio. A common starting point for ionizable lipid-based LNPs is a
 molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[5]
- Dissolve the therapeutic cargo in the aqueous buffer to the desired concentration.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid stock solution (in ethanol) and the cargo-containing aqueous solution into separate syringes.
 - Set the desired total flow rate and the flow rate ratio of the aqueous to organic phase. A typical starting point is a 3:1 aqueous to organic ratio.
 - Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the cargo, forming LNPs.
- Purification and Buffer Exchange:
 - The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the particles.
 - Purify the LNPs and remove excess ethanol and unencapsulated cargo using a suitable method such as dialysis or tangential flow filtration.





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Caption: General workflow for lipid nanoparticle (LNP) formulation.

Characterization of 80-O18 Lipid Nanoparticles:

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.

Table 2: Key Characterization Parameters for Lipid Nanoparticles

Parameter	Technique(s)	Description
Particle Size and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	Determines the average hydrodynamic diameter and the size distribution of the LNPs. A low PDI indicates a monodisperse population.
Zeta Potential	Electrophoretic Light Scattering (ELS)	Measures the surface charge of the LNPs. This is important for stability and interaction with biological membranes.
Encapsulation Efficiency	Spectroscopic or Chromatographic methods (e.g., RiboGreen assay for RNA, BCA assay for protein)	Quantifies the amount of therapeutic cargo successfully encapsulated within the LNPs compared to the total amount used in the formulation.
Morphology	Cryogenic Transmission Electron Microscopy (Cryo- TEM)	Visualizes the size, shape, and lamellarity of the LNPs.
Lipid Concentration	High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)	Determines the concentration of each lipid component in the final LNP formulation.[6]



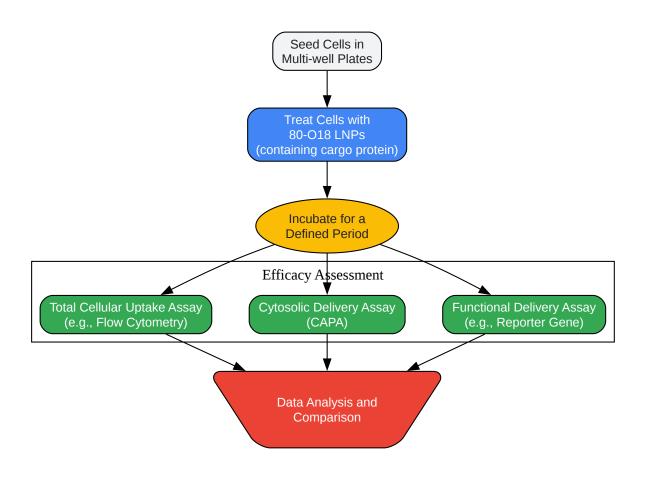
In Vitro Assessment of 80-O18 LNPs for Protein Delivery

The study by Wang et al. (2024) utilized **80-O18**-containing LNPs for the cytosolic delivery of proteins.[3] While the full experimental details are not publicly available, a general workflow for assessing the in vitro efficacy of such LNPs can be outlined.

Experimental Assays:

- Total Cellular Uptake: This assay measures the total amount of protein associated with the
 cells, including protein that is surface-bound or trapped in endosomes. This is often
 quantified using fluorescently labeled proteins and flow cytometry or fluorescence
 microscopy.
- Chloroalkane Penetration Assay (CAPA): This is a more specific assay to quantify the
 amount of cargo that has reached the cytosol.[1][7] It typically involves a cargo protein
 tagged with a chloroalkane-reactive tag and a cytosolic reporter protein. The interaction
 between the delivered tagged protein and the cytosolic reporter generates a measurable
 signal.
- Functional Delivery Assay: This assay measures the biological activity of the delivered protein. For example, if the delivered protein is an enzyme or a transcription factor, its activity can be measured through a downstream reporter gene or a specific cellular response.





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Caption: Workflow for in vitro assessment of LNP-mediated protein delivery.

Conclusion

The **80-O18** ionizable lipid is a valuable component for the formulation of lipid nanoparticles for in vitro protein delivery. Its chemical properties enable the efficient encapsulation and cytosolic release of therapeutic cargo. The experimental protocols and workflows described in this guide provide a framework for researchers and drug development professionals to utilize **80-O18** in their studies. Further research and optimization of LNP formulations containing **80-O18** will likely expand its applications in the field of drug delivery.



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- To cite this document: BenchChem. [80-O18 Ionizable Lipid: A Technical Guide for Drug Delivery Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574671#what-is-80-o18-ionizable-lipid]

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